molecular formula C15H8Cl3NOS B11780377 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide

3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11780377
M. Wt: 356.7 g/mol
InChI Key: ONPPJTCUOCSWQW-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro and carboxamide groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 3,5-dichloroaniline in the presence of a coupling agent such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone.

Scientific Research Applications

3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of multiple chloro groups and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H8Cl3NOS

Molecular Weight

356.7 g/mol

IUPAC Name

3-chloro-N-(3,5-dichlorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H8Cl3NOS/c16-8-5-9(17)7-10(6-8)19-15(20)14-13(18)11-3-1-2-4-12(11)21-14/h1-7H,(H,19,20)

InChI Key

ONPPJTCUOCSWQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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